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Compound of Interest

Compound Name: Benzofuran-5-ol

Cat. No.: B079771 Get Quote

Spectroscopic Characterization of Benzofuran-5-
ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

characterization of Benzofuran-5-ol. Due to the limited availability of published experimental

spectra for this specific molecule, this guide combines predicted Nuclear Magnetic Resonance

(NMR) data with reference Infrared (IR) and Mass Spectrometry (MS) data from a closely

related analogue, 5-Hydroxybenzofuran-2-one. This information, coupled with detailed

experimental protocols and a workflow visualization, serves as a valuable resource for the

identification and characterization of Benzofuran-5-ol in a research and development setting.

Spectroscopic Data Summary
The structural elucidation of Benzofuran-5-ol can be achieved through a combination of

spectroscopic techniques. The following tables summarize the predicted and reference data for

this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the precise structure of a molecule

by providing information about the chemical environment of its hydrogen (¹H NMR) and carbon

(¹³C NMR) atoms. The data presented below is predicted data for Benzofuran-5-ol.
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Table 1: Predicted ¹H NMR Spectroscopic Data for Benzofuran-5-ol

Chemical Shift (δ) ppm Multiplicity Assignment

7.55 d H-2

7.38 d H-7

7.05 d H-4

6.85 dd H-6

6.75 d H-3

5.30 (broad) s OH

Predicted using online NMR prediction tools. Solvent: CDCl₃.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Benzofuran-5-ol

Chemical Shift (δ) ppm Assignment

155.1 C-7a

150.2 C-5

145.0 C-2

128.0 C-3a

112.1 C-7

111.8 C-4

107.0 C-6

106.8 C-3

Predicted using online NMR prediction tools. Solvent: CDCl₃.

Infrared (IR) Spectroscopy
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IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation at various frequencies, which correspond to the vibrational

frequencies of bonds. The following data is for the related compound, 5-Hydroxybenzofuran-2-

one, and serves as a reference.

Table 3: Reference IR Spectroscopic Data for 5-Hydroxybenzofuran-2-one

Wavenumber (cm⁻¹) Functional Group Assignment

3400-3200 (broad) O-H stretch (phenolic)

~3100 C-H stretch (aromatic)

~1620, ~1500 C=C stretch (aromatic)

~1250 C-O stretch (aryl ether)

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

elemental composition of a compound. The molecular weight of Benzofuran-5-ol is 134.13

g/mol . The expected molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum

would be at m/z = 134.

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data.

Specific parameters may need to be optimized based on the instrumentation and sample

characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of

Benzofuran-5-ol.

Sample Preparation:
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Weigh approximately 5-10 mg of Benzofuran-5-ol for ¹H NMR analysis, or 20-50 mg for ¹³C

NMR analysis.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Instrumentation and Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion.

¹H NMR:

Acquire a standard one-dimensional proton spectrum.

Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2

seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-

noise ratio.

Reference the spectrum to the residual solvent peak or an internal standard such as

tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR:

Acquire a proton-decoupled ¹³C spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope.

Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups present in Benzofuran-5-ol.

Sample Preparation:
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin,

transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the spectrometer and acquire the sample spectrum.

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Benzofuran-5-ol.

Sample Preparation and Introduction:

Electron Ionization (EI): For volatile and thermally stable compounds, direct insertion or gas

chromatography (GC) introduction can be used. Dissolve a small amount of the sample in a

volatile solvent (e.g., methanol, dichloromethane) and inject it into the instrument.

Electrospray Ionization (ESI): For less volatile compounds, dissolve the sample in a suitable

solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer via direct

infusion or liquid chromatography (LC).

Instrumentation and Data Acquisition:

Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source

(e.g., EI or ESI) and mass analyzer (e.g., quadrupole, time-of-flight).
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Acquisition:

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Optimize the ionization source parameters to achieve a stable and intense signal for the

molecular ion.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a

chemical compound like Benzofuran-5-ol.
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Caption: General workflow for the spectroscopic characterization of Benzofuran-5-ol.

To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) for Benzofuran-5-ol
characterization.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079771#spectroscopic-data-nmr-ir-ms-for-
benzofuran-5-ol-characterization]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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